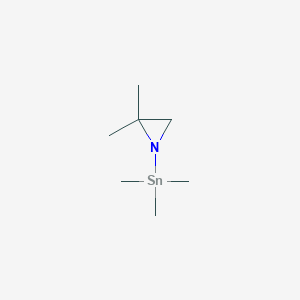
Copper--holmium (2/1)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Copper–holmium (2/1) is an alloy composed of copper and holmium in a 2:1 ratio. This compound combines the properties of both copper and holmium, resulting in unique characteristics that make it valuable in various applications, particularly in the fields of electronics and materials science. Copper is known for its excellent electrical conductivity and thermal properties, while holmium is recognized for its magnetic properties and high neutron absorption cross-section.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Copper–holmium (2/1) can be synthesized through various methods, including co-sputtering and alloying. In the co-sputtering method, pure copper and holmium nitride are simultaneously sputtered onto a substrate, such as silicon, to form a thin film of the alloy . This method allows for precise control over the composition and thickness of the alloy film.
Industrial Production Methods: Industrial production of copper–holmium (2/1) typically involves melting and alloying the constituent metals. The metals are melted together in a controlled environment to ensure uniform mixing and to prevent oxidation. The molten alloy is then cast into the desired shape or form, such as ingots or thin films, depending on the intended application.
Analyse Chemischer Reaktionen
Types of Reactions: Copper–holmium (2/1) undergoes various chemical reactions, including oxidation, reduction, and substitution. The alloy can react with oxygen to form oxides, and it can also participate in redox reactions with other metals and compounds.
Common Reagents and Conditions: Common reagents used in reactions with copper–holmium (2/1) include oxygen, halogens, and acids. For example, the alloy can react with hydrochloric acid to form copper chloride and holmium chloride. The reaction conditions typically involve elevated temperatures and controlled atmospheres to prevent unwanted side reactions.
Major Products Formed: The major products formed from reactions involving copper–holmium (2/1) depend on the specific reagents and conditions used. For instance, oxidation reactions with oxygen can produce copper oxide and holmium oxide, while reactions with halogens can yield copper halides and holmium halides .
Wissenschaftliche Forschungsanwendungen
Copper–holmium (2/1) has a wide range of scientific research applications due to its unique properties. In the field of electronics, the alloy is used to create reliable interconnects in microelectronic devices, thin-film transistor liquid-crystal displays, and solar cells
In materials science, copper–holmium (2/1) is studied for its potential use in magnetic materials and high-temperature superconductors. The alloy’s magnetic properties, combined with its thermal stability, make it a promising candidate for these advanced materials.
In the medical field, copper–holmium (2/1) is explored for its potential use in magnetic resonance imaging (MRI) contrast agents and targeted drug delivery systems
Wirkmechanismus
The mechanism by which copper–holmium (2/1) exerts its effects is primarily related to its unique combination of electrical, thermal, and magnetic properties. The copper component provides excellent electrical conductivity and thermal stability, while the holmium component contributes strong magnetic properties and high neutron absorption cross-section .
At the molecular level, the alloy’s properties are influenced by the interactions between copper and holmium atoms. These interactions result in a stable alloy with enhanced performance characteristics compared to the individual metals.
Vergleich Mit ähnlichen Verbindungen
Copper–holmium (2/1) can be compared to other copper-based and holmium-based alloys. Similar compounds include copper–holmium (1/1), copper–holmium (3/1), and other copper-rare earth metal alloys.
Uniqueness: The 2:1 ratio of copper to holmium in copper–holmium (2/1) provides a unique balance of electrical, thermal, and magnetic properties that are not found in other ratios or combinations. This specific composition offers enhanced performance in applications requiring high electromigration resistance, low electrical resistivity, and strong magnetic properties .
List of Similar Compounds:- Copper–holmium (1/1)
- Copper–holmium (3/1)
- Copper–yttrium
- Copper–gadolinium
- Copper–dysprosium
These similar compounds share some properties with copper–holmium (2/1) but differ in their specific applications and performance characteristics.
Eigenschaften
CAS-Nummer |
60861-99-6 |
|---|---|
Molekularformel |
Cu2Ho |
Molekulargewicht |
292.02 g/mol |
IUPAC-Name |
copper;holmium |
InChI |
InChI=1S/2Cu.Ho |
InChI-Schlüssel |
CVOREYHYBWTASQ-UHFFFAOYSA-N |
Kanonische SMILES |
[Cu].[Cu].[Ho] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.















silane](/img/structure/B14611095.png)
